molecular formula C15H19NO4S B5776122 5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B5776122
M. Wt: 309.4 g/mol
InChI Key: FGEBKQZQZOKTCI-UHFFFAOYSA-N
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Description

5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, furan-2-ylmethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The ethoxy and furan-2-ylmethyl groups are then introduced through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions and may involve heating to accelerate the reaction rates.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The ethoxy, furan-2-ylmethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide variety of products, depending on the nucleophiles employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
  • 5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide

Uniqueness

Compared to similar compounds, 5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide may offer unique properties due to its specific substitution pattern. This could result in different reactivity, biological activity, or material properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethoxy-N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEBKQZQZOKTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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